molecular formula C8H4O5 B2608452 2-Oxo-1,3-benzodioxole-5-carboxylic acid CAS No. 861605-32-5

2-Oxo-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B2608452
CAS No.: 861605-32-5
M. Wt: 180.115
InChI Key: KVXFZLVSVPKULX-UHFFFAOYSA-N
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Description

2-Oxo-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an organic compound with the molecular formula C8H4O5. It is a derivative of 1,3-benzodioxole and is characterized by the presence of a carboxylic acid group and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of piperonal (heliotropin) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is carried out under acidic conditions to facilitate the oxidation process. The general reaction scheme is as follows:

[ \text{C}_8\text{H}_6\text{O}_3 + \text{KMnO}_4 \rightarrow \text{C}_8\text{H}_4\text{O}_5 + \text{MnO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

    Oxidation: Formation of more oxidized derivatives

    Reduction: Formation of 2-hydroxy-1,3-benzodioxole-5-carboxylic acid

    Substitution: Formation of esters and amides of this compound

Scientific Research Applications

2-Oxo-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing the production of pro-inflammatory molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a carboxylic acid group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-oxo-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFZLVSVPKULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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